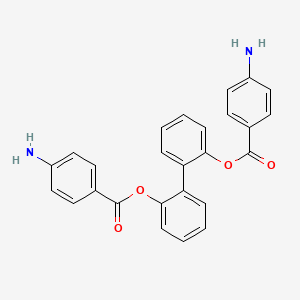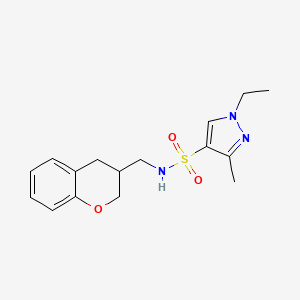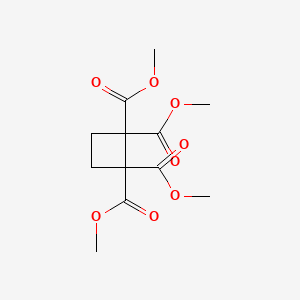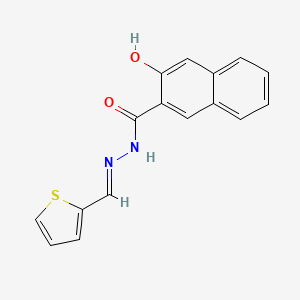![molecular formula C19H24N6O B5514558 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions and Japp-Klingemann method followed by 2-decarboxylation. Amidification is carried out by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing intramolecular N-H...O hydrogen bonds (Wu et al., 2005).
Chemical Reactions and Properties
Compounds like 2-dimethylaminomethylene-1,3-diones react with N-C-N dinucleophiles, forming various pyrimidine derivatives. These reactions showcase the reactivity of similar dimethylamino groups in the formation of pyrimidines (Schenone et al., 1990).
Physical Properties Analysis
The crystal structures of compounds with similar pyrimidine rings, like in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, reveal nonplanar conformations and hydrogen-bonded ribbons, indicating the solid-state physical characteristics (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical properties can be inferred from studies like the one by Geng et al. (2023), which used density functional theory (DFT) to analyze molecular structures and physicochemical properties of related compounds. This includes molecular electrostatic potential and frontier molecular orbitals analysis (Geng et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
The compound N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide, has been explored for its antiallergic properties. A study by Menciu et al. (1999) identified certain amides in this series as potent antiallergic agents. In particular, they found that variations in the indole substituents and the alkanoic chain length significantly influenced antiallergic potency. One such amide showed notable efficacy in inhibiting histamine release and other allergic responses in experimental models (Menciu et al., 1999).
Synthesis and Potential Applications
The synthesis of related compounds like 1-alkyl-5-phenyl-4(1H)pyrimidinones, which share a core structural similarity, has been reported by Beck and Gajewski (1976). These pyrimidinones were synthesized through condensation reactions involving phenylacetamides and dimethylformamide dimethyl acetal. Such compounds, due to their structural uniqueness, may have various potential applications in medicinal chemistry and drug design (Beck & Gajewski, 1976).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, using a similar chemical structure, to investigate their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Imprinting and Biological Evaluation
Fahim and Abu-El Magd (2021) explored the application of similar compounds in molecular imprinting and biological evaluation. They investigated the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of a compound with potential applications in the enhancement of molecular imprinted polymers. This research suggests possible use in various fields, including material science and biology (Fahim & Abu-El Magd, 2021).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve studying its interactions with various biological targets, exploring its potential use in pharmaceuticals, or investigating its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-23-17(11-18(24-13)25(2)3)20-8-9-21-19(26)10-14-12-22-16-7-5-4-6-15(14)16/h4-7,11-12,22H,8-10H2,1-3H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICAOMQZINQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
